![molecular formula C22H23NO7S2 B2854426 Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1105208-75-0](/img/structure/B2854426.png)
Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
The compound “Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene), and a trimethoxyphenyl group, which is a phenyl group with three methoxy groups (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Neuroprotective Agents
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection aims to restore neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. This is particularly relevant for various neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis, as well as conditions like ischemic stroke and traumatic brain injury .
Anti-neuroinflammatory Agents
Inflammation of the nervous system can lead to or exacerbate neurodegenerative diseases. The compound has shown promise in reducing neuroinflammation. It has been observed to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key mediators of neuroinflammation .
Anticancer Activity
Thiophene derivatives, including the compound being analyzed, have been utilized in the synthesis of anticancer agents. They have been tested for their efficacy against various cancer cell lines, and some derivatives have shown prominent activity, suggesting their potential role in cancer therapy .
Antimicrobial Activity
The structural backbone of thiophene derivatives lends itself to a variety of biological activities, including antimicrobial properties. This makes them valuable in the development of new antimicrobial agents, which is essential in the face of rising antibiotic resistance .
Synthesis of Other Pharmacologically Active Compounds
Thiophene derivatives are used as raw materials in the synthesis of a wide range of pharmacologically active compounds. This includes not only anticancer and anti-neuroinflammatory agents but also other categories such as anti-atherosclerotic agents .
Material Science Applications
Beyond biomedical applications, thiophene derivatives have been explored in material science. For instance, they have been used in the development of conductive polymers, which have applications in electronics and technology due to their flexibility, conformability, and ease of processing .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential uses .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit their targets effectively, leading to various bioactivity effects . For instance, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, and antiviral activities, indicating their potential involvement in various biochemical pathways .
Result of Action
Tmp-bearing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects by effectively inhibiting their targets .
properties
IUPAC Name |
ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S2/c1-5-30-22(24)20-21(16(13-31-20)14-9-7-6-8-10-14)32(25,26)23-15-11-17(27-2)19(29-4)18(12-15)28-3/h6-13,23H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCACLEZDPMUDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
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